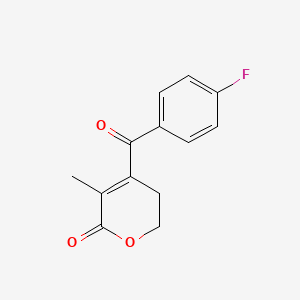
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- is a chemical compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of a fluorobenzoyl group and a dihydro-methyl substitution makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- typically involves the condensation of 4-fluorobenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The dihydro-methyl substitution can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-methyl-: Lacks the fluorine substitution, which may affect its biological activity.
2H-Pyran-2-one, 4-(4-chlorobenzoyl)-5,6-dihydro-3-methyl-: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2H-Pyran-2-one, 4-(4-methylbenzoyl)-5,6-dihydro-3-methyl-: The presence of a methyl group instead of fluorine can alter its reactivity and applications.
Uniqueness
The presence of the fluorobenzoyl group in 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- imparts unique chemical and biological properties to the compound. Fluorine atoms are known to enhance the stability and bioavailability of organic molecules, making this compound particularly valuable for research and industrial applications.
Properties
CAS No. |
870002-40-7 |
|---|---|
Molecular Formula |
C13H11FO3 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11FO3/c1-8-11(6-7-17-13(8)16)12(15)9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
LYEZEBLMXCBVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















